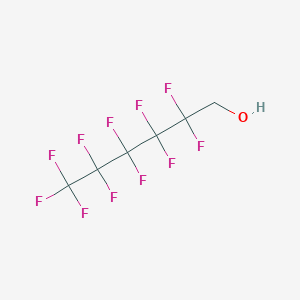

1H,1H-Perfluorohexan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h18H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFZPVVDBGXQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11CH2OH, C6H3F11O | |

| Record name | 1-Hexanol, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382070 | |

| Record name | 5:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-46-1 | |

| Record name | 5:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Perfluorohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H-Perfluorohexan-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,1H-Perfluorohexan-1-ol, a partially fluorinated alcohol, is a compound of significant interest in various scientific and industrial fields, including in the synthesis of environmentally safer fluoroalkyl ether synthons.[1][2] Its unique properties, derived from the combination of a highly fluorinated carbon chain and a reactive hydroxyl group, make it a valuable building block in organic synthesis and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its characterization.

Chemical Structure and Identification

This compound, also known as 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-hexanol, possesses a linear six-carbon chain.[1][3] The terminal carbon atom is bonded to a hydroxyl group, and the adjacent carbon atom retains two hydrogen atoms. The remaining four carbon atoms are fully fluorinated. This specific arrangement of atoms imparts a unique combination of properties to the molecule.

Molecular Formula: C₆H₃F₁₁O[1]

Molecular Weight: 300.07 g/mol [1]

CAS Number: 423-46-1[1]

Synonyms: 2,2,3,3,4,4,5,5,6,6,6-UNDECAFLUORO-1-HEXANOL, 1,1-Dihydroperfluorohexanol, 5:1 FTOH[1][3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthesis and material design, influencing its solubility, reactivity, and handling requirements.

| Property | Value |

| Appearance | Liquid[1] |

| Boiling Point | 128 °C[1] |

| Density | 1.619 g/cm³ at 25 °C[1] |

| Flash Point | 25 °C[1] |

| Refractive Index | 1.284[1] |

| Vapor Pressure | 8.51 mmHg at 25 °C[1] |

| pKa | 12.73 ± 0.10 (Predicted)[1] |

| Solubility | Slightly soluble in Chloroform and Methanol[1] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its application and for ensuring its purity. The following sections detail the methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that can be determined using several methods. The Thiele tube method is a common and efficient technique for small sample volumes.

Methodology: Thiele Tube Method

-

Apparatus Setup: A small sample of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. This assembly is then attached to a thermometer.

-

Heating: The entire assembly is immersed in a Thiele tube containing a high-boiling point oil, ensuring the sample is below the oil level. The Thiele tube is gently heated at the side arm.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling is continuous and then stopped.

-

Boiling Point Determination: The liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.

Measurement of Density

The density of a liquid can be accurately measured using a pycnometer or by the principle of buoyancy.

Methodology: Pycnometer Method

-

Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a specific temperature (e.g., 25 °C).

-

Weighing: The filled pycnometer is weighed again.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of this compound.

Methodology: ¹H NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.

-

Spectral Analysis: The chemical shifts, integration, and coupling patterns of the proton signals are analyzed to confirm the presence of the -CH₂- and -OH groups and their connectivity. Purity can be estimated by comparing the integrals of the analyte's peaks to those of any impurities.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph.

-

Separation: The compound is volatilized and separated from any impurities on a GC column.

-

Ionization and Detection: The eluted compound enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge ratio and detected.

-

Data Analysis: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragment ions, which can be used to elucidate the structure.

Synthesis Pathway

The synthesis of fluorotelomer alcohols like this compound typically involves a multi-step process. A common industrial method is telomerization, followed by ethylene addition and hydrolysis.

References

An In-depth Technical Guide to the Physicochemical Properties of 1H,1H-Perfluorohexan-1-ol (CAS 423-46-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 1H,1H-Perfluorohexan-1-ol, identified by the CAS number 423-46-1. This fluorotelomer alcohol is of significant interest in various fields, including materials science and as a potential building block in the synthesis of novel compounds. Understanding its fundamental physicochemical characteristics is crucial for its application, handling, and for predicting its environmental fate and biological interactions. This document details its key properties, the experimental protocols for their determination, and relevant biological pathways.

Physicochemical Data

The quantitative physicochemical data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃F₁₁O | [1] |

| Molecular Weight | 300.07 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.619 g/cm³ | [1] |

| Refractive Index | 1.284 | [1] |

Table 2: Thermal Properties

| Property | Value | Reference(s) |

| Boiling Point | 128 °C | [1] |

| Flash Point | 25 °C | [1] |

| Storage Temperature | Refrigerator | [1] |

Table 3: Solubility and Partitioning

| Property | Value | Reference(s) |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| pKa (Predicted) | 12.73 ± 0.10 | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Boiling Point Determination

The boiling point of this compound can be determined using the capillary method.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., silicone oil)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is then clamped within the Thiele tube containing the heating liquid.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement

The density of liquid this compound can be determined using a pycnometer or a vibrating tube densimeter.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and placed in the constant temperature water bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried, and its mass is weighed (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and its mass is weighed under the same conditions (m₃).

-

The density (ρ) of this compound is calculated using the formula: ρ = ((m₂ - m₁) / (m₃ - m₁)) * ρ_water

Refractive Index Measurement

The refractive index of this compound can be measured using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and the constant temperature water circulator is used to maintain a stable temperature.

-

The light source is adjusted, and the eyepiece is focused until the dividing line between the light and dark fields is sharp.

-

The adjusting knob is turned to bring the dividing line exactly to the center of the crosshairs.

-

The refractive index is read from the scale.

Solubility Determination

A qualitative assessment of solubility in chloroform and methanol can be performed as follows:

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Droppers

Procedure:

-

Approximately 1 mL of the solvent (chloroform or methanol) is placed in a test tube.

-

A small amount (a few drops) of this compound is added to the solvent.

-

The mixture is agitated using a vortex mixer for a set period.

-

The solution is visually inspected for the presence of a single phase (soluble) or multiple phases/undissolved droplets (slightly soluble or insoluble). The term "slightly soluble" indicates that only a small amount of the substance dissolves.

Flash Point Determination

The flash point of this compound can be determined using a closed-cup tester.

Apparatus:

-

Pensky-Martens or similar closed-cup flash point tester

-

Heat source

-

Ignition source (e.g., a small flame or electric igniter)

Procedure:

-

The sample cup of the tester is filled with this compound to the specified level.

-

The lid is securely placed on the cup.

-

The sample is heated at a slow, constant rate.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.

Visualizations

The following diagrams illustrate key logical and biological pathways relevant to the study of this compound.

References

In-depth Technical Guide: Thermal Stability and Degradation of 1H,1H-Perfluorohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and degradation of 1H,1H-Perfluorohexan-1-ol (CAS 423-46-1), a short-chain fluorotelomer alcohol. Given the increasing scrutiny of per- and polyfluoroalkyl substances (PFAS), a thorough understanding of their thermal behavior is critical for safe handling, industrial application, and environmental remediation. This document synthesizes available data on the thermal decomposition of this compound, outlines relevant experimental methodologies, and presents a proposed degradation pathway.

Core Concepts: Thermal Stability of Fluorotelomer Alcohols

Fluorotelomer alcohols (FTOHs) are a class of PFAS characterized by a perfluorinated carbon chain attached to a hydrocarbon chain terminating in a hydroxyl group. The thermal stability of these compounds is a critical factor in high-temperature applications and waste management processes like incineration. While specific, comprehensive thermogravimetric analysis (TGA) data for a complete series of pure FTOHs is not widely available in public literature, existing studies on their gas-phase thermal treatment offer valuable insights into their relative stabilities. A general trend observed is that the thermal stability of FTOHs increases with the length of the perfluoroalkyl chain.[1]

Quantitative Thermal Degradation Data

For comparison, the table below summarizes the limited available physical property data for this compound.

| Property | Value |

| CAS Number | 423-46-1 |

| Molecular Formula | C6H3F11O |

| Molecular Weight | 300.07 g/mol |

| Boiling Point | 128 °C |

| Flash Point | 25 °C |

| Density | 1.619 g/cm³ |

Note: The data in this table is compiled from chemical supplier information and lacks detailed experimental context.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and degradation of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and decomposition profile of a substance by measuring its mass loss as a function of temperature in a controlled atmosphere.[1]

Objective: To quantify the mass loss of a this compound sample as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-20 mg) and place it into an inert TGA crucible (e.g., alumina or platinum).[1][3]

-

Instrumentation: Utilize a thermogravimetric analyzer equipped with a furnace capable of a controlled heating rate and a purge gas system (e.g., nitrogen or air).[3]

-

Experimental Conditions:

-

Purge Gas: Set a constant flow rate for the inert (e.g., nitrogen at 55 cc/min) or reactive (e.g., air) purge gas.[3]

-

Initial Purge: Allow the instrument to purge for a sufficient time (e.g., 30 minutes) to establish an inert atmosphere.[3]

-

Heating Program:

-

Heat the sample at a controlled rate (e.g., 5°C/min) from ambient temperature to a temperature sufficient to remove any moisture (e.g., 150°C).[3]

-

Hold at this temperature for a set period (e.g., 15 minutes) to ensure complete drying.[3]

-

Continue heating at the same rate to a final temperature where complete decomposition is expected (e.g., 800°C).[3]

-

-

-

Data Analysis: Record the temperature at which specific percentages of weight loss occur (e.g., 5% weight loss) to determine the onset of decomposition.[3]

Analysis of Thermal Degradation Products by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

The identification of volatile and semi-volatile degradation products is crucial for understanding the degradation mechanism. Py-GC/MS is a powerful technique for this purpose.

Objective: To separate and identify the chemical species produced during the thermal decomposition of this compound.

Methodology:

-

Thermal Decomposition: A sample of this compound is rapidly heated to a specific decomposition temperature in a pyrolyzer, which is directly coupled to the inlet of a gas chromatograph.[1]

-

Gas Chromatography (GC): The volatile degradation products are swept by a carrier gas into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): The separated compounds exiting the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.

Proposed Thermal Degradation Pathway

While a definitive, experimentally verified degradation pathway for this compound is not available, a proposed initial mechanism can be inferred from studies on other fluorotelomer alcohols. The initial steps are believed to involve the elimination of hydrogen fluoride (HF) or the loss of a CH₂ group.[1] Subsequent reactions at higher temperatures would likely involve C-C bond cleavage and other fragmentation processes, leading to the formation of a variety of smaller fluorinated compounds.

The following diagram illustrates a generalized proposed initial degradation pathway for a fluorotelomer alcohol, which can be adapted for this compound.

Caption: Proposed initial thermal degradation pathway for this compound.

Experimental Workflow for Thermal Stability Assessment

A logical workflow is essential for a comprehensive evaluation of the thermal stability and degradation of this compound.

Caption: A structured workflow for investigating the thermal stability of this compound.

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is currently limited in the public domain, this guide provides a framework for its evaluation based on established analytical techniques and knowledge of analogous fluorotelomer alcohols. The provided experimental protocols for TGA and Py-GC/MS offer a robust approach for generating the necessary quantitative data. The proposed degradation pathway serves as a hypothesis for further investigation. For researchers, scientists, and drug development professionals, a thorough understanding of the thermal behavior of this and other PFAS is paramount for ensuring safety, optimizing industrial processes, and mitigating environmental impact. Further research is critically needed to generate specific data for this compound to fill the existing knowledge gaps.

References

The Environmental Odyssey of Short-Chain Fluorotelomer Alcohols: A Technical Guide to Their Fate and Toxicity

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The widespread use of short-chain fluorotelomer alcohols (FTOHs) as replacements for their long-chain counterparts has raised significant questions regarding their environmental persistence, bioaccumulation, and potential health risks. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and toxicity of short-chain FTOHs, with a focus on providing researchers and professionals with the data and methodologies necessary to navigate this complex class of compounds.

Recent studies have indicated that short-chain FTOHs, such as 6:2 FTOH, are more toxic than previously understood and possess the ability to bioaccumulate in living organisms.[1] Their environmental journey is complex, beginning with their release from a variety of consumer and industrial products. Once in the environment, they undergo atmospheric transport and degradation, ultimately transforming into persistent perfluoroalkyl carboxylates (PFCAs).[2][3] Furthermore, FTOHs are subject to biotransformation in soil, sediment, and by microorganisms, leading to a variety of degradation products.[4][5][6][7]

This guide summarizes key quantitative data on the toxicity of short-chain FTOHs, details experimental protocols for their study, and visualizes the known signaling pathways affected by their exposure.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of short-chain FTOHs and their degradation products to various organisms. These values are critical for risk assessment and for understanding the potential ecological impact of these compounds.

Table 1: Acute and Chronic Toxicity of Short-Chain FTOHs and Metabolites to Aquatic Organisms

| Compound | Organism | Endpoint | Value | Exposure Duration | Reference |

| 6:2 FTOH | Daphnia magna | LC50 | 7.84 mg/L | 48 hours | [8] |

| 6:2 FTOH | Zebrafish (Danio rerio) | LOEC (endocrine disruption in males) | 0.03 mg/L | - | [9] |

| 6:2 FTOH | Zebrafish (Danio rerio) | LOEC (endocrine disruption in females) | 0.3 mg/L | - | [9] |

| 6:2 FTCA | Daphnia magna | LC50 | >97.5 mg/L | 48 hours | [8] |

| 6:2 FTUCA | Daphnia magna | LC50 | 29.6 mg/L | 48 hours | [8] |

| 4:2 FTCA | Daphnia magna | LC50 | >100 mg/L | 48 hours | [8] |

| 4:2 FTUCA | Daphnia magna | LC50 | >100 mg/L | 48 hours | [8] |

| 8:2 FTCA | Chironomus tentans | EC50 (growth) | 5.9 mg/L | 10 days | [10] |

| 10:2 FTCA | Daphnia magna | EC50 (immobility) | 0.03 mg/L | 48 hours | [10] |

| 6:2 FTS | Rainbow Trout (Oncorhynchus mykiss) | LC50 | >107 mg/L | 96 hours | [11] |

| 6:2 FTS | Daphnia magna | EC50 | >109 mg/L | 48 hours | [11] |

Table 2: Oral Toxicity of Short-Chain FTOHs in Rodents

| Compound | Species | Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Study Duration | Reference | |---|---|---|---|---|---| | 6:2 FTOH | Rat (Crl:CD(SD)) | Systemic toxicity (liver and hematologic effects) | 5 | - | 90 days |[4] | | 6:2 FTOH | Rat | Reproductive and neonatal toxicity | 75 | - | - |[4] | | 8:2 FTOH | Rat (Crl:CD(SD)IGS BR) | Systemic toxicity | 5 | - | 90 days |[12][13] | | 8:2 FTOH | Rat | Developmental toxicity | 200 | - | - |[4][14] | | 8:2 FTOH | Rat | Reproductive toxicity | 25 | - | - |[14] | | 5:3 FTCA | Rat | Systemic toxicity (kidney and liver effects) | - | 30 | 14 days |[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols cited in the study of FTOHs.

Atmospheric Degradation via Smog Chamber Experiments

Objective: To simulate the atmospheric degradation of FTOHs and identify their transformation products.

Methodology:

-

Chamber Setup: Experiments are conducted in a temperature-controlled reactor (e.g., 30 m³ FEP Teflon film) housed in an enclosure with a light source (e.g., black lamps) to simulate solar radiation.[15] The chamber is purified with non-methane hydrocarbon-free air.[15]

-

Reactant Introduction: A known concentration of the target FTOH (e.g., 4:2, 6:2, or 8:2 FTOH) is introduced into the chamber from a standard gas bottle.[2][16] An oxidant precursor, such as chlorine gas (Cl₂) or methyl nitrite (CH₃ONO) for generating hydroxyl (OH) radicals, is also introduced.[2]

-

Initiation of Reaction: The light source is activated to initiate the photolysis of the oxidant precursor, generating reactive species that then react with the FTOH.

-

Monitoring and Analysis: The concentrations of the parent FTOH and its degradation products are monitored over time using analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for non-volatile products.[3]

Aerobic Biodegradation in Soil

Objective: To determine the rate and pathway of FTOH biodegradation in a soil environment.

Methodology:

-

Microcosm Setup: Soil microcosms are prepared using fresh soil samples. A known amount of the target FTOH (often radiolabeled, e.g., with ¹⁴C) is added to the soil.

-

Incubation: The microcosms are incubated under aerobic conditions, often in a flow-through system to continuously supply air and trap volatile degradation products.[1] Both live (with active microorganisms) and sterile (autoclaved) soil controls are included.[17]

-

Sampling and Extraction: Soil samples are collected at various time points. The soil is extracted using a suitable solvent (e.g., ethyl acetate followed by acetonitrile/NaOH) to recover the parent FTOH and its metabolites.[17]

-

Analysis: The extracts are analyzed by techniques such as Liquid Chromatography with Accurate Radioisotope Counting (LC/ARC) for radiolabeled compounds and LC-MS/MS to identify and quantify the degradation products.[1] Volatile products and ¹⁴CO₂ in the headspace are also analyzed.

In Vitro Toxicity Assessment: Zebrafish Embryotoxicity Assay

Objective: To assess the developmental toxicity of short-chain FTOHs using a vertebrate model.

Methodology:

-

Embryo Collection: Healthy, fertilized zebrafish (Danio rerio) embryos are collected shortly after spawning.[18]

-

Exposure: Embryos are placed in individual wells of a multi-well plate containing embryo medium.[19] The test FTOH, dissolved in a suitable solvent like DMSO (at a final concentration not exceeding 0.1%), is added to the medium at various concentrations.[18] Control groups include a vehicle control (DMSO in medium) and a negative control (medium only).[18]

-

Incubation: The plates are incubated at a constant temperature (typically 28.5°C).[18]

-

Endpoint Evaluation: Embryos are observed at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) under a stereomicroscope for various toxicological endpoints.[18] These endpoints include mortality, hatching rate, and morphological abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.[18]

Signaling Pathways and Molecular Mechanisms

The toxicity of short-chain FTOHs is mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is key to predicting their potential health effects.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Several PFAS, including FTOHs, have been shown to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. These nuclear receptors are key regulators of lipid metabolism, inflammation, and cellular differentiation.

Activation of the PPAR pathway by FTOHs can lead to the dysregulation of genes involved in lipid metabolism and other critical cellular processes, potentially contributing to liver toxicity and other adverse health effects.

Oxidative Stress and the Nrf2 Signaling Pathway

Exposure to some PFAS has been linked to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress.

While direct activation of the Nrf2 pathway by FTOHs is still under investigation, their potential to induce oxidative stress suggests that this pathway may play a crucial role in the cellular response to FTOH exposure.

Conclusion

The environmental fate and toxicity of short-chain fluorotelomer alcohols are complex and multifaceted. This technical guide provides a snapshot of the current state of knowledge, highlighting the need for continued research to fully understand the long-term implications of these compounds on environmental and human health. The data and protocols presented here are intended to serve as a valuable resource for the scientific community in this ongoing endeavor.

References

- 1. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. health.hawaii.gov [health.hawaii.gov]

- 5. 6:2 Fluorotelomer alcohol aerobic biotransformation in activated sludge from two domestic wastewater treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6:2 fluorotelomer sulfonate aerobic biotransformation in activated sludge of waste water treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. environment.govt.nz [environment.govt.nz]

- 9. www2.mst.dk [www2.mst.dk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cswab.org [cswab.org]

- 12. 90-day oral gavage toxicity study of 8-2 fluorotelomer alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 18. benchchem.com [benchchem.com]

- 19. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]

Health and Safety Handling Guidelines for 1H,1H-Perfluorohexan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the health and safety handling guidelines for 1H,1H-Perfluorohexan-1-ol (CAS RN: 423-46-1). The toxicological data and experimental protocols presented are based on established guidelines and data from structurally similar short-chain fluorotelomer alcohols due to the limited availability of specific data for this compound. All laboratory work should be conducted in accordance with institutional and national safety regulations.

Chemical and Physical Properties

This compound, also known as 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-hexanol, is a fluorinated alcohol. Its properties necessitate careful handling to minimize exposure and ensure laboratory safety.

| Property | Value | Reference |

| CAS Number | 423-46-1 | [1] |

| Molecular Formula | C₆H₃F₁₁O | [1] |

| Molecular Weight | 300.07 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 128 °C | |

| Flash Point | 25 °C | [1] |

| Density | 1.619 g/cm³ | [1] |

| Solubility | Sparingly soluble in water. Slightly soluble in chloroform and methanol. | [1][2] |

Hazard Identification and Classification

Based on data for similar short-chain fluorinated alcohols, this compound is classified as an irritant.[1]

GHS Hazard Statements (presumed):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Profile (Based on Surrogate Data)

| Toxicological Endpoint | Result (Surrogate Data) |

| Acute Oral Toxicity | Expected to be of low to moderate toxicity. |

| Dermal Irritation | Expected to be a skin irritant. |

| Eye Irritation | Expected to be a serious eye irritant. |

| In Vitro Cytotoxicity | Expected to exhibit cytotoxic effects in various cell lines. |

| Genotoxicity/Mutagenicity | Generally, short-chain PFAS are not considered directly mutagenic. |

| Endocrine Disruption | Some PFAS have been shown to interact with nuclear receptors. The potential for this compound to act as an endocrine disruptor requires further investigation. |

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on standardized OECD guidelines. These protocols serve as a template for the evaluation of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

This method is used to determine the LD50 value.

-

Animal Model: Healthy, young adult female rats (8-12 weeks old).

-

Housing: Animals are housed individually.

-

Fasting: Animals are fasted overnight (food, but not water) before dosing.

-

Dose Administration: The substance is administered orally via gavage. A single animal is dosed at a time.

-

Dose Progression: The initial dose is selected based on available information. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Fluorinated Alcohols as Surfactants

Abstract

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are a unique class of organofluorine compounds with potent effects on the structure of peptides, proteins, and lipid membranes.[1][2] While traditionally used as solvents, their amphiphilic nature imparts surfactant-like properties that are critical in various biochemical and pharmaceutical applications.[3][4] This technical guide elucidates the core mechanisms by which fluorinated alcohols exert their influence, focusing on their interactions with proteins and lipid bilayers. It provides a summary of quantitative data from key studies, details common experimental protocols for their characterization, and presents visual diagrams of the underlying molecular processes.

Core Mechanism of Action

The surfactant-like activity of fluorinated alcohols does not stem from forming traditional micelles with a distinct hydrophobic tail and hydrophilic head group, as seen with surfactants like SDS.[1] Instead, their mechanism is more complex, involving direct and solvent-mediated effects that alter the local environment of biomolecules.[5]

Interaction with Proteins: Promotion of α-Helical Structures

Fluorinated alcohols are widely recognized for their remarkable ability to induce and stabilize α-helical secondary structures in peptides and proteins, even in sequences that would otherwise adopt random coil or β-sheet conformations.[1][2] The mechanism is multifaceted:

-

Alcohol Clustering and Water Displacement: In aqueous solutions, TFE and HFIP do not distribute homogenously. Solution X-ray scattering experiments have shown they form clusters, with a maximum formation observed around 30% (v/v) concentration.[1][2] Molecular dynamics simulations suggest these alcohol clusters preferentially aggregate around peptides, creating a "coating" that displaces water from the peptide's immediate vicinity.[6][7]

-

Strengthening Intramolecular Hydrogen Bonds: By displacing water, fluorinated alcohols remove competing hydrogen bond partners from the peptide backbone.[6] This creates a low-dielectric local environment that strengthens intra-peptide hydrogen bonds, which are essential for the stability of the α-helix.[1][6]

-

Weakening Hydrophobic Interactions: The low polarity of the fluorinated alcohol environment weakens the hydrophobic interactions that typically drive the collapse of a protein into a compact, globular state.[1][2] This destabilization of the tertiary structure can expose regions of the polypeptide chain, making them more susceptible to adopting localized secondary structures like α-helices.

This combined action of weakening tertiary hydrophobic interactions while strengthening local secondary structure hydrogen bonds explains why TFE and HFIP are potent protein denaturants but also powerful stabilizers of helical conformations.[1][8]

dot

Caption: Mechanism of fluorinated alcohol-induced protein structure modification.

Interaction with Lipid Bilayers: Membrane Perturbation and Disruption

Fluorinated alcohols significantly modify the properties and stability of lipid bilayer membranes.[3][9] Their effect is highly concentration-dependent:

-

Low Concentrations (mM range): At low millimolar concentrations, fluorinated alcohols partition into the lipid bilayer.[3][9] This intercalation perturbs the packing of lipid acyl chains, altering membrane properties. When compared to their non-fluorinated counterparts based on aqueous concentration, fluorinated alcohols are more potent membrane-perturbing compounds.[3] This perturbation can be sufficient to modulate the function of membrane proteins.[3]

-

High Concentrations: At higher concentrations, the accumulation of fluorinated alcohols leads to a breakdown of the bilayer's structural integrity.[3] This can result in membrane leakage, a reduction in lipid acyl chain order, and the formation of isotropic (micellar) structures, which can be observed using techniques like ³¹P NMR.[3][9] The most hydrophobic fluorinated alcohol, perfluoro-tert-butanol (PFTB), is the most potent at disrupting the bilayer, followed by HFIP and then TFE.[3]

dot

Caption: Concentration-dependent effects of fluorinated alcohols on lipid bilayers.

Data Presentation

The following tables summarize quantitative data on the effects of fluorinated alcohols on protein structure and lipid bilayers.

Table 1: Effects of Fluorinated Alcohols on Protein Secondary Structure

| Protein/Peptide Model | Fluorinated Alcohol | Concentration | Observed Effect | Analytical Method | Reference |

|---|---|---|---|---|---|

| Melittin | TFE / HFIP | 0 - 50% (v/v) | Cooperative transition from unfolded to α-helical structure. | Circular Dichroism | [1] |

| β-Lactoglobulin | TFE / HFIP | 0 - 40% (v/v) | Denaturation of native β-sheet and induction of α-helical structure. | Circular Dichroism | [1] |

| Hen Egg White Lysozyme (HEWL) | TFE | Low Conc. | Stabilization of tertiary structure (increased NOE contacts). | NMR, Far-UV CD | [8] |

| Hen Egg White Lysozyme (HEWL) | TFE | High Conc. | Denaturation and loss of tertiary structure. | NMR, Far-UV CD |[8] |

Table 2: Bilayer-Modifying Potency of Fluorinated Alcohols

| Fluorinated Alcohol | C50 (Concentration for half-maximal effect) | Comparison to Non-fluorinated Analog | Analytical Method | Reference |

|---|---|---|---|---|

| Perfluoro-tert-butanol (PFTB) | Low mM range | More potent than tert-butanol | Gramicidin-based fluorescence assay | [3][9] |

| Hexafluoroisopropanol (HFIP) | Mid mM range | More potent than isopropanol | Gramicidin-based fluorescence assay | [3][9] |

| Trifluoroethanol (TFE) | High mM range | More potent than ethanol | Gramicidin-based fluorescence assay |[3][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature.

Protocol 1: Analysis of Protein Secondary Structure using Circular Dichroism (CD) Spectroscopy

This protocol is adapted from methodologies used to study the effect of fluorinated alcohols on melittin and β-lactoglobulin.[1]

Objective: To quantify the change in protein secondary structure as a function of fluorinated alcohol concentration.

Materials:

-

Jasco J-720 Spectropolarimeter (or equivalent)

-

Quartz cuvette with a 1-mm path length

-

Protein stock solution (e.g., 1 mg/mL melittin or β-lactoglobulin)

-

Buffer (e.g., 10 mM Sodium Phosphate, pH 6.0)

-

Fluorinated alcohol (TFE or HFIP)

-

Nitrogen gas for purging the instrument

Methodology:

-

Instrument Setup: Turn on the spectropolarimeter and the nitrogen purge. Allow the lamp to warm up for at least 30 minutes. Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (0.5 nm), scanning speed (50 nm/min), and accumulations (e.g., 4 scans).

-

Sample Preparation: Prepare a series of protein solutions at a final concentration of 0.1 mg/mL in the buffer, containing varying concentrations of the fluorinated alcohol (e.g., 0%, 5%, 10%, 20%, 30%, 40% v/v). Prepare a corresponding blank for each alcohol concentration (buffer + alcohol, no protein).

-

Baseline Correction: Fill the 1-mm cuvette with the 0% alcohol blank solution. Run a scan to obtain the baseline spectrum.

-

Measurement:

-

Measure the spectrum of the 0% alcohol protein sample.

-

For each subsequent concentration, first measure the corresponding blank solution and use it for baseline correction, then measure the protein sample at that alcohol concentration. This is critical as fluorinated alcohols can have significant absorbance in the far-UV region.

-

-

Data Analysis:

-

Average the accumulated scans for each sample and subtract the corresponding baseline.

-

Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (Observed CD (mdeg)) / (10 * n * l * C), where 'n' is the number of amino acid residues, 'l' is the path length in cm, and 'C' is the molar concentration of the protein.

-

Plot MRE at 222 nm (a characteristic wavelength for α-helices) against the alcohol concentration to generate a transition curve.[1]

-

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoroalcohol - Wikipedia [en.wikipedia.org]

- 5. Interaction of 2,2,2-trifluoroethanol with proteins: calorimetric, densimetric and surface tension approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

The Genesis of Fluorotelomer Alcohols: An In-depth Technical Guide to Synthesis

For Researchers, Scientists, and Drug Development Professionals

The development of fluorotelomer alcohol (FTOH) synthesis has been a cornerstone in the advancement of fluorine chemistry, enabling the production of a wide array of valuable intermediates for surfactants, polymers, and pharmaceutical compounds. This technical guide provides a comprehensive overview of the historical and current methodologies for FTOH synthesis, with a focus on the core chemical principles, detailed experimental protocols, and quantitative data to support research and development efforts.

Historical Perspective and Key Milestones

The synthesis of fluorotelomer alcohols emerged from the broader field of telomerization chemistry, a process that involves the reaction of a "telogen" (a chain transfer agent) with a "taxogen" (a polymerizable molecule) to form a mixture of oligomers, or "telomers." The primary impetus for FTOH development was the need for versatile fluorinated building blocks that could be further functionalized.

Two principal pathways have historically dominated the synthesis of FTOHs: the radical telomerization of tetrafluoroethylene (TFE) with a short-chain alcohol, and a multi-step process commencing with a perfluoroalkyl iodide.

Route 1: Radical Telomerization of Tetrafluoroethylene (TFE)

The most direct and historically significant method for producing FTOHs is the radical-initiated telomerization of tetrafluoroethylene (TFE) with a short-chain alcohol, most commonly methanol.[1] This process yields a mixture of FTOHs with varying perfluoroalkyl chain lengths.

The general reaction scheme is as follows:

CH₃OH + n CF₂=CF₂ → H(CF₂CF₂)ₙCH₂OH

This reaction is typically initiated by a radical initiator, such as a peroxide, and the distribution of the resulting FTOH homologs is influenced by several key parameters.

Controlling Chain Length Distribution

A primary challenge in this synthesis route is controlling the chain length to favor the desired FTOH homologs. The following factors are critical in managing the product distribution[1]:

-

Ratio of Reactants: A higher molar ratio of the telogen (methanol) to the taxogen (TFE) generally leads to the formation of shorter-chain FTOHs. Conversely, a higher concentration of TFE favors the production of longer-chain telomers.

-

Reaction Temperature and Pressure: These parameters significantly impact the reaction kinetics and the solubility of TFE in the reaction medium. Higher temperatures can increase the rate of chain transfer, leading to shorter chains.

-

Initiator Concentration: The concentration of the radical initiator affects the rates of initiation and termination, which in turn influences the average molecular weight of the FTOH products.

Quantitative Data from Historical Patents

A key patent in the development of this process provides specific examples of how reaction conditions affect the product distribution. The following table summarizes data from U.S. Patent 4,346,250, illustrating the impact of temperature and pressure on the telomerization of TFE with methanol.

| Example | Reaction Temperature (°C) | Reaction Pressure ( kg/cm ²) | Product Distribution (wt%) |

| n=1 | |||

| 1 | 80 | 18 | 3.2 |

| 2 | 100 | 18 | 10.5 |

| 3 | 120 | 18 | 26.0 |

Experimental Protocol: Radical Telomerization of TFE with Methanol

The following is a generalized experimental protocol based on historical patent literature. Safety Precaution: This reaction involves a flammable and potentially explosive gas (TFE) and thermally unstable initiators. It must be conducted in a high-pressure reactor by trained personnel with appropriate safety measures in place.

Materials:

-

Methanol (anhydrous)

-

Tetrafluoroethylene (TFE)

-

Di-tert-butyl peroxide (DTBP) or another suitable radical initiator

-

High-pressure autoclave equipped with a stirrer, thermocouple, pressure transducer, and gas inlet/outlet valves.

Procedure:

-

Reactor Preparation: The autoclave is thoroughly cleaned, dried, and leak-tested.

-

Charging Reactants: The autoclave is charged with methanol and the radical initiator.

-

Purging: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Pressurization and Heating: The autoclave is pressurized with TFE to the desired initial pressure. The reactor is then heated to the target reaction temperature while stirring.

-

Reaction: The reaction is allowed to proceed for a set period, with TFE being fed continuously or intermittently to maintain the desired pressure.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and any unreacted TFE is carefully vented.

-

Product Recovery: The liquid reaction mixture is discharged from the autoclave.

-

Purification: Unreacted methanol is removed, typically by distillation. The resulting mixture of FTOHs is then separated by fractional distillation under reduced pressure to isolate the desired homologs.

Visualizing the Telomerization Pathway

Caption: Radical telomerization of TFE with methanol to produce FTOHs.

Route 2: The Perfluoroalkyl Iodide Pathway

An alternative and historically important route to FTOHs involves a multi-step synthesis starting from a perfluoroalkyl iodide. This method offers greater control over the final chain length of the FTOH. The process can be broken down into three key stages.[2]

Stage 1: Telomerization of Perfluoroalkyl Iodide with TFE

The first step involves the telomerization of a short-chain perfluoroalkyl iodide, typically pentafluoroethyl iodide (C₂F₅I), with TFE to produce a mixture of longer-chain perfluoroalkyl iodides, often referred to as "Telomer A".[3]

C₂F₅I + n CF₂=CF₂ → C₂F₅(CF₂CF₂)ₙI

This reaction can be initiated thermally or with a radical initiator.

Quantitative Data from Historical Patents

U.S. Patent 5,268,516 describes a continuous thermal telomerization process. The following table summarizes the effect of the C₂F₅I to TFE molar ratio and the reaction temperature on the product distribution.

| Example | Molar Ratio (C₂F₅I / TFE) | Temperature (°C) | Product Distribution (mol%) |

| C₄F₉I | |||

| 1a | 1.26 | 344 | 35.8 |

| 1b | 1.80 | 344 | 48.5 |

Stage 2: Reaction with Ethylene

The perfluoroalkyl iodide mixture ("Telomer A") is then reacted with ethylene to insert a -CH₂CH₂- group, forming a fluorotelomer iodide, also known as "Telomer B".[3]

C₂F₅(CF₂CF₂)ₙI + CH₂=CH₂ → C₂F₅(CF₂CF₂)ₙCH₂CH₂I

Stage 3: Hydrolysis to Fluorotelomer Alcohol

The final step is the hydrolysis of the fluorotelomer iodide to the corresponding fluorotelomer alcohol. Several methods have been developed for this conversion.

Method A: Hydrolysis with Oleum

A common industrial method involves reacting the fluorotelomer iodide with oleum (fuming sulfuric acid) followed by hydrolysis with water.

Method B: Reaction with N-Methylformamide (NMF)

Another approach involves reacting the fluorotelomer iodide with N-methylformamide followed by hydrolysis.

Experimental Protocol: Perfluoroalkyl Iodide to FTOH

The following is a generalized, multi-step protocol based on information from various patents and publications. Safety Precaution: This synthesis involves corrosive and hazardous materials. Appropriate personal protective equipment and a well-ventilated fume hood are essential.

Stage 1: Telomerization of C₂F₅I with TFE (Illustrative Batch Process)

Materials:

-

Pentafluoroethyl iodide (C₂F₅I)

-

Tetrafluoroethylene (TFE)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

High-pressure reactor

Procedure:

-

Charge the reactor with C₂F₅I and the initiator.

-

Purge the reactor with an inert gas.

-

Pressurize with TFE and heat to the desired reaction temperature.

-

Maintain the TFE pressure for the duration of the reaction.

-

After cooling and venting, the crude product mixture is purified by distillation.

Stage 2: Reaction with Ethylene

Materials:

-

Perfluoroalkyl iodide mixture from Stage 1

-

Ethylene

-

Radical initiator

-

Suitable solvent (e.g., a non-polar organic solvent)

-

Pressure reactor

Procedure:

-

Charge the reactor with the perfluoroalkyl iodide mixture, solvent, and initiator.

-

Purge with an inert gas.

-

Pressurize with ethylene and heat to the reaction temperature.

-

After the reaction, cool, vent, and remove the solvent. The product is purified by distillation.

Stage 3: Hydrolysis of Fluorotelomer Iodide

Materials:

-

Fluorotelomer iodide from Stage 2

-

N-Methylformamide (NMF)

-

Sulfuric acid

-

Water

Procedure:

-

Heat the fluorotelomer iodide with NMF.

-

After the initial reaction, add water and sulfuric acid.

-

Heat the mixture to complete the hydrolysis.

-

The FTOH is then isolated by phase separation and purified by distillation.

Visualizing the Perfluoroalkyl Iodide Pathway

Caption: Multi-step synthesis of FTOHs via the perfluoroalkyl iodide route.

Purification and Characterization

Regardless of the synthetic route, the crude product is a mixture of FTOH homologs. Purification is typically achieved through fractional distillation under reduced pressure. For solid FTOHs, fractional crystallization can also be an effective method. The composition and purity of the final products are commonly determined by gas chromatography-mass spectrometry (GC-MS).

Conclusion

The historical development of fluorotelomer alcohol synthesis has provided two robust and versatile methodologies. The radical telomerization of TFE with methanol offers a direct route, with product distribution controlled by key reaction parameters. The perfluoroalkyl iodide pathway provides a more controlled, multi-step approach to specific FTOH homologs. Understanding the fundamental principles, experimental protocols, and quantitative aspects of these synthesis routes is crucial for researchers and professionals working with these important fluorinated intermediates.

References

- 1. CN103772150A - Perfluoroalkyl ethanol preparation method - Google Patents [patents.google.com]

- 2. US7138551B2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]

- 3. Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1H,1H-Perfluorohexan-1-ol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of fluorinated polymers using 1H,1H-Perfluorohexan-1-ol. This document outlines the necessary conversion of the alcohol to a polymerizable acrylate monomer, followed by detailed protocols for its polymerization. Additionally, it includes key data on the resulting polymer's properties and discusses its potential applications, particularly in the biomedical and drug delivery fields.

Introduction

This compound is a fluorotelomer alcohol that serves as a valuable precursor for the synthesis of polymers with unique and highly desirable properties. The incorporation of the perfluorinated hexyl chain into a polymer backbone imparts characteristics such as:

-

Low Surface Energy: Resulting in hydrophobic and oleophobic surfaces.

-

High Thermal Stability: Enabling use in high-temperature applications.

-

Chemical Resistance: Providing stability in harsh chemical environments.

-

Biocompatibility: Making them suitable for various biomedical applications.

These properties make polymers derived from this compound excellent candidates for advanced coatings, specialty textiles, and, significantly for drug development professionals, as materials for creating nanoparticles for targeted drug delivery and controlled release.

Experimental Protocols

The synthesis of a polymer from this compound is a two-step process:

-

Monomer Synthesis: Conversion of the alcohol to its corresponding acrylate monomer, 3,3,4,4,5,5,6,6,6-nonafluorohexyl acrylate (NFHA).

-

Polymerization: Polymerization of the NFHA monomer to yield poly(3,3,4,4,5,5,6,6,6-nonafluorohexyl acrylate) (PNFHA).

Protocol 1: Synthesis of 3,3,4,4,5,5,6,6,6-nonafluorohexyl acrylate (NFHA) Monomer

This protocol details the esterification of this compound with acryloyl chloride to produce the polymerizable monomer.

Materials:

-

This compound (CF₃(CF₂)₃(CH₂)₂OH)

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.

-

Add triethylamine to the solution. The molar ratio of TEA to the fluoroalcohol should be approximately 1.1:1.

-

Cool the flask to 0 °C in an ice bath with continuous stirring.

-

Slowly add acryloyl chloride (approximately 1.05 molar equivalents relative to the fluoroalcohol) to the cooled solution using a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure 3,3,4,4,5,5,6,6,6-nonafluorohexyl acrylate.

Protocol 2: Free-Radical Polymerization of NFHA

This protocol describes a common method for polymerizing the NFHA monomer using a free-radical initiator.

Materials:

-

3,3,4,4,5,5,6,6,6-nonafluorohexyl acrylate (NFHA) monomer

-

Azobisisobutyronitrile (AIBN) as the radical initiator

-

Anhydrous solvent (e.g., hexafluoroisopropanol, ethyl acetate, or a fluorinated solvent)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Oil bath

-

Vacuum line for freeze-pump-thaw cycles

-

Non-solvent for precipitation (e.g., methanol or hexane)

Procedure:

-

Dissolve the NFHA monomer in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. A typical solvent-to-monomer ratio is in the range of 90:10 (w/w).

-

Add the radical initiator, AIBN. The concentration of the initiator will influence the molecular weight of the resulting polymer (see Table 1). A typical range is 0.1-1 mol% with respect to the monomer.

-

De-gas the solution to remove oxygen, which can inhibit the polymerization. This can be achieved by performing at least three freeze-pump-thaw cycles or by bubbling an inert gas (nitrogen or argon) through the solution for a minimum of 30 minutes.

-

Heat the reaction mixture to the desired temperature in an oil bath under an inert atmosphere with continuous stirring. For AIBN, a typical temperature range is 60-80 °C.

-

Allow the polymerization to proceed for a set time, typically ranging from a few hours to 24 hours. The reaction time will affect the monomer conversion and polymer molecular weight.

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by slowly adding the reaction solution to a stirred non-solvent.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation

The following tables summarize representative quantitative data for the free-radical polymerization of fluorinated acrylates. The specific values can be influenced by the exact reaction conditions and the purity of the reagents.

Table 1: Effect of Initiator Concentration on Polymer Properties

| Monomer:Initiator Ratio (mol/mol) | Reaction Time (h) | Monomer Conversion (%) | Number-Average Molecular Weight (Mₙ, g/mol ) | Polydispersity Index (PDI) |

| 100:1 | 12 | ~85 | ~35,000 | ~1.8 |

| 200:1 | 12 | ~80 | ~60,000 | ~1.9 |

| 500:1 | 24 | ~75 | ~120,000 | ~2.1 |

Note: This data is representative and illustrates the general trend that a lower initiator concentration leads to a higher molecular weight polymer. Actual results may vary.

Table 2: Physical Properties of Poly(3,3,4,4,5,5,6,6,6-nonafluorohexyl acrylate)

| Property | Value |

| Glass Transition Temperature (Tg) | ~45 °C |

| Water Contact Angle | >110° |

| Refractive Index | ~1.38 |

| Thermal Decomposition Temperature (TGA, 5% weight loss) | >300 °C |

Visualizations

Caption: Workflow for the synthesis of the NFHA monomer.

Caption: Workflow for the free-radical polymerization of NFHA.

Applications in Research and Drug Development

Polymers derived from this compound, such as PNFHA, offer significant potential in the fields of research, particularly for drug development professionals.

-

Drug Delivery Vehicles: The amphiphilic nature that can be imparted to copolymers containing PNFHA segments allows for the formation of nanoparticles, micelles, or vesicles in aqueous media. These nanostructures can encapsulate hydrophobic therapeutic agents, enhancing their solubility and stability in physiological environments. The fluorinated core can provide a protective and non-reactive environment for sensitive drug molecules.

-

Controlled Release Systems: The hydrophobic and stable nature of PNFHA can be utilized to modulate the release kinetics of encapsulated drugs. By tailoring the overall polymer composition and architecture, the rate of drug diffusion from the nanoparticle core can be controlled, allowing for sustained-release formulations.

-

Medical Device Coatings: The low surface energy and bio-inertness of PNFHA make it an excellent candidate for coating medical devices. Such coatings can reduce protein adsorption and biofilm formation, thereby improving the biocompatibility and longevity of implants and other devices.

-

Cellular Imaging: The unique properties of fluorine can be exploited for in vivo imaging. As there is virtually no fluorine background in biological systems, ¹⁹F Magnetic Resonance Imaging (MRI) can be used to track the biodistribution of PNFHA-based nanoparticles non-invasively.

The synthesis protocols and data provided herein offer a foundation for researchers to explore the potential of polymers derived from this compound in these and other advanced applications.

Application of 1H,1H-Perfluorohexan-1-ol in Hydrophobic Coatings: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the utilization of 1H,1H-Perfluorohexan-1-ol in the creation of hydrophobic coatings. Fluorinated compounds are of significant interest for surface modification due to their inherent low surface energy, high chemical inertness, and thermal stability. This compound, a short-chain fluorinated alcohol, offers a viable alternative to longer-chain perfluorinated compounds, which are facing increasing regulatory scrutiny. The hydroxyl group of this compound allows for its attachment to various substrates, forming a self-assembled monolayer (SAM) that presents a low-energy, fluorinated surface to the environment, thereby imparting hydrophobicity.

These coatings are particularly relevant in drug development and manufacturing, where surfaces that resist adhesion of biological molecules, prevent fouling, and exhibit enhanced lubricity are highly desirable. Applications include coatings for medical devices, pharmaceutical packaging, and microfluidic systems.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following table presents typical performance data for surfaces treated with a similar, longer-chain perfluoroalkanol (1H,1H,2H,2H-Perfluoro-1-decanol) and other fluorinated compounds to provide a reasonable expectation of performance. It is anticipated that coatings derived from this compound will exhibit slightly lower contact angles due to the shorter perfluoroalkyl chain.

| Substrate Material | Modifying Agent | Deposition Method | Water Contact Angle (°) | Oil Contact Angle (°) (n-Hexadecane) | Reference |

| Silicon/Silica | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | Chemical Vapor Deposition | 163 ± 7.4 | > 70 (estimated) | [1] |

| PTFE + SiO₂ | 1H,1H,2H,2H-Perfluorooctyltrichlorosilane | Dip-Coating | > 150 | > 150 | [1] |

| Gold (Au) | 1H,1H,2H,2H-Perfluoro-1-decanethiol (SAM) | Solution Deposition | ~110 - 115 | Not Reported | [2] |

Experimental Protocols

The following protocols describe generalized methods for the application of this compound to create hydrophobic surfaces. Researchers should note that optimal parameters (e.g., concentration, immersion time, curing temperature) may vary depending on the substrate and desired coating characteristics and should be determined empirically.

Protocol 1: Solution-Phase Deposition (Dip-Coating) for Self-Assembled Monolayer (SAM) Formation

This protocol is suitable for creating a hydrophobic monolayer on hydroxylated surfaces such as glass, silicon wafers, and other metal oxides.

Materials:

-

Substrates (e.g., glass slides, silicon wafers)

-

1H,1H,2H,2H-Perfluorohexan-1-ol

-

Anhydrous solvent (e.g., ethanol, isopropanol, or a hydrocarbon solvent like hexane)

-

Acetone, reagent grade

-

Isopropanol, reagent grade

-

Deionized water

-

Nitrogen gas (high purity)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

-

Beakers, sealed deposition vessel, and petri dishes

-

Ultrasonic bath

-

Hot plate or oven

Procedure:

-

Substrate Preparation (Cleaning): a. Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants. b. Dry the substrates with a stream of high-purity nitrogen gas. c. To ensure a hydroxylated surface for covalent attachment, treat the substrates with an oxygen plasma for 3-5 minutes or immerse them in a freshly prepared piranha solution for 15-30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). d. Thoroughly rinse the substrates with deionized water and dry with nitrogen gas.

-

Preparation of Coating Solution: a. Prepare a dilute solution of 1H,1H,2H,2H-Perfluorohexan-1-ol in an anhydrous solvent. A typical starting concentration is 1-5 mM. The choice of solvent will depend on the substrate and the desired coating quality.

-

Self-Assembled Monolayer Formation: a. Immerse the cleaned and dried substrates in the prepared coating solution within a sealed container to prevent solvent evaporation and contamination. b. Allow the self-assembly process to proceed for 12-24 hours at room temperature. This extended time allows for the formation of a well-ordered monolayer.

-

Rinsing and Curing: a. Remove the substrates from the solution and rinse thoroughly with fresh anhydrous solvent to remove any non-covalently bonded (physisorbed) molecules. b. Dry the coated substrates with a stream of nitrogen gas. c. Cure the substrates on a hot plate or in an oven at 100-120°C for 1 hour. This step promotes the formation of covalent bonds between the hydroxyl groups of the alcohol and the substrate surface and removes any residual solvent.[1]

Workflow Diagram for Solution-Phase Deposition:

Protocol 2: Vapor-Phase Deposition

This protocol is suitable for coating complex geometries and can provide highly uniform coatings.

Materials:

-

Substrates (prepared as in Protocol 1, step 1)

-

1H,1H,2H,2H-Perfluorohexan-1-ol

-

Vacuum deposition chamber

-

Crucible

-

Heating source for the crucible

-

Vacuum pump

Procedure:

-

Substrate Preparation: a. Clean and hydroxylate the substrates as described in Protocol 1, Step 1. b. Place the cleaned substrates inside the vacuum deposition chamber.

-

Vapor Deposition: a. Place a small amount of 1H,1H,2H,2H-Perfluorohexan-1-ol in a crucible within the chamber. b. Evacuate the chamber to a base pressure of < 10⁻³ mbar. c. Gently heat the crucible to a temperature sufficient to cause sublimation or evaporation of the alcohol (e.g., 60-80°C). The boiling point of 1H,1H,2H,2H-Perfluorohexan-1-ol is 140-143°C at atmospheric pressure, so a lower temperature is required under vacuum. d. Allow the vapor to deposit onto the substrates for a period of 1-3 hours. The deposition time will influence the coating thickness and quality.[1]

-

Post-Deposition Treatment: a. Turn off the heating source and allow the chamber to cool to room temperature. b. Vent the chamber with an inert gas, such as nitrogen. c. Remove the coated substrates. d. (Optional) A post-deposition curing step, similar to Protocol 1, Step 4c, can be performed to enhance the bonding of the coating to the substrate.

Workflow Diagram for Vapor-Phase Deposition:

Characterization and Durability Testing

The performance and durability of the hydrophobic coatings are critical for their practical application.

Characterization Methods:

-

Contact Angle Measurement: The hydrophobicity of the coated surfaces should be quantified by measuring the static water contact angle using a goniometer. Advancing and receding contact angles can also be measured to determine the contact angle hysteresis, which provides information about surface homogeneity and droplet adhesion.

-

Surface Morphology: Atomic Force Microscopy (AFM) can be used to analyze the surface topography and roughness of the coating at the nanoscale, which can influence the hydrophobic properties.

-

Chemical Composition: X-ray Photoelectron Spectroscopy (XPS) can be employed to confirm the presence of fluorine on the surface and to study the chemical bonding between the coating and the substrate.

Durability Testing Protocols:

-

Thermal Stability: Subject the coated samples to elevated temperatures (e.g., 150°C and 250°C) in an oven for defined durations and measure the change in water contact angle.

-

Chemical Stability: Immerse the coated substrates in various chemical solutions (e.g., acids, bases, organic solvents) for a specified period and evaluate the impact on the hydrophobic properties.

-

Mechanical Abrasion Resistance: The mechanical durability can be assessed using a Taber Abraser or by performing linear abrasion tests with a specified load and number of cycles, followed by contact angle measurements.[1]

-

UV Degradation: For applications involving exposure to sunlight, accelerated weathering tests can be performed by exposing the coated samples to UV radiation and condensation cycles, followed by characterization of the surface properties.[1]

Logical Relationship of Durability Testing:

References

Application Notes and Protocols for the Creation of Self-Assembled Monolayers with 1H,1H-Perfluorohexan-1-ol

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a solid substrate. They are a cornerstone of surface engineering, enabling precise control over the physicochemical properties of materials at the nanoscale. Fluorinated SAMs are of particular interest due to their unique properties, including low surface energy, hydrophobicity, oleophobicity, and chemical inertness. These characteristics make them ideal for a wide range of applications in biomedical devices, microelectronics, and anti-fouling coatings.

This document provides a detailed protocol for the formation of a self-assembled monolayer using 1H,1H-Perfluorohexan-1-ol on a hydroxylated substrate, such as silicon dioxide (SiO₂). Unlike alkanethiols which readily form SAMs on gold surfaces, alcohols require a substrate with available hydroxyl groups for covalent attachment through a condensation reaction.

Data Presentation

The quality and properties of a self-assembled monolayer are typically characterized by various surface-sensitive techniques. The following tables summarize key quantitative data for fluorinated SAMs, providing a benchmark for successful monolayer formation.

Table 1: Comparative Contact Angle Measurements for Various SAMs

| Surface Coating | Terminal Group | Water Contact Angle (θ°) | Diiodomethane Contact Angle (θ°) |